Sulfo-CY3 tetrazine (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-CY3 tetrazine (potassium) is a derivative of sulfo-Cyanine3, a fluorescent dye. This compound contains a methyltetrazine moiety, which allows it to participate in click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA) with trans-cyclooctene (TCO) groups . This property makes it highly valuable for labeling and imaging applications in biological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-CY3 tetrazine (potassium) is synthesized through a series of chemical reactions involving the introduction of a tetrazine group into the sulfo-Cyanine3 structure. The synthesis typically involves the following steps:
Formation of the Cyanine Dye Backbone: The initial step involves the synthesis of the cyanine dye backbone, which includes the formation of the polymethine chain and the attachment of sulfonate groups to enhance water solubility.
Introduction of the Tetrazine Group: The tetrazine group is introduced through a reaction with a suitable tetrazine precursor, such as a hydrazine derivative.
Industrial Production Methods
Industrial production of sulfo-CY3 tetrazine (potassium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise control of reaction parameters, and efficient purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Sulfo-CY3 tetrazine (potassium) primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA). This reaction involves the tetrazine group reacting with strained alkenes or alkynes, such as trans-cyclooctene (TCO), to form stable adducts .
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO) or other strained alkenes/alkynes.
Conditions: The iEDDA reaction typically occurs under mild conditions, often at room temperature and physiological pH.
Major Products
The major products of the iEDDA reaction are stable adducts formed between the tetrazine group of sulfo-CY3 tetrazine (potassium) and the TCO group. These adducts are often used for labeling and imaging purposes in various research applications .
Scientific Research Applications
Sulfo-CY3 tetrazine (potassium) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed for labeling and imaging of biomolecules, such as proteins and nucleic acids, in live cells and tissues.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications.
Mechanism of Action
The mechanism of action of sulfo-CY3 tetrazine (potassium) involves its participation in the inverse electron demand Diels-Alder reaction (iEDDA). The tetrazine group reacts with strained alkenes or alkynes, such as trans-cyclooctene (TCO), to form stable adducts. This reaction is highly specific and rapid, making it ideal for labeling and imaging applications. The fluorescence properties of the sulfo-Cyanine3 moiety are retained, allowing for the visualization of the labeled molecules .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cy5 Tetrazine: Another sulfo-Cyanine derivative with a longer wavelength emission, used for similar labeling and imaging applications.
Sulfo-Cy7 Tetrazine: A sulfo-Cyanine derivative with an even longer wavelength emission, providing deeper tissue penetration for imaging applications.
Uniqueness
Sulfo-CY3 tetrazine (potassium) is unique due to its specific excitation and emission wavelengths (Ex=548 nm, Em=563 nm), which make it suitable for applications requiring green fluorescence. Its high water solubility and rapid reaction kinetics with TCO groups further enhance its utility in various research fields .
Properties
Molecular Formula |
C40H44KN7O7S2 |
---|---|
Molecular Weight |
838.1 g/mol |
IUPAC Name |
potassium;(2E)-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C40H45N7O7S2.K/c1-26-42-44-38(45-43-26)28-16-14-27(15-17-28)25-41-37(48)13-8-7-9-22-47-34-21-19-30(56(52,53)54)24-32(34)40(4,5)36(47)12-10-11-35-39(2,3)31-23-29(55(49,50)51)18-20-33(31)46(35)6;/h10-12,14-21,23-24H,7-9,13,22,25H2,1-6H3,(H2-,41,48,49,50,51,52,53,54);/q;+1/p-1 |
InChI Key |
MOTFTOHZJPRDSY-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(/C3=C\C=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.